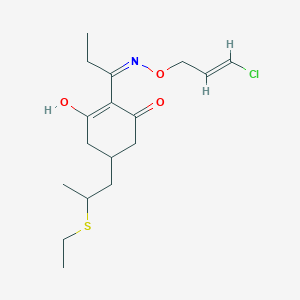
Clethodim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clethodim is a selective post-emergence herbicide belonging to the cyclohexanedione family. It is primarily used to control annual and perennial grasses in a variety of broadleaf crops, including soybeans, cotton, flax, peanuts, sunflowers, sugar beets, potatoes, alfalfa, and most vegetables . This compound is highly soluble in water and has low volatility, making it effective in agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of clethodim involves several steps. One method includes the reaction of crotonaldehyde with ethanethiol in the presence of triethylamine as a catalyst in dichloromethane to obtain 3-ethylthio-butyraldehyde . Another method involves adding this compound and anhydrous lithium hydroxide into acetone, followed by stirring and heating to 30-60°C for 8-12 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as column chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with alkaline hydrogen peroxide converts this compound to its sulfoxide form .
Common Reagents and Conditions:
Oxidation: Alkaline hydrogen peroxide is commonly used to oxidize this compound to this compound sulfoxide.
Reduction: Specific reducing agents can convert this compound sulfoxide back to this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include this compound sulfoxide and this compound sulfone .
Scientific Research Applications
Clethodim has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of cyclohexanedione herbicides.
Biology: Investigated for its effects on plant physiology and biochemistry, particularly in grass species.
Medicine: Limited research on its potential therapeutic applications, primarily focused on its herbicidal properties.
Mechanism of Action
Clethodim exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the biosynthesis of branched-chain fatty acids and flavonoids, leading to the cessation of cell division and growth in sensitive plants. The compound is rapidly absorbed and translocated to the meristematic tissues, where it exerts its action.
Comparison with Similar Compounds
Clethodim is part of the cyclohexanedione family of herbicides, which also includes sethoxydim and tepraloxydim . Compared to these compounds, this compound is unique in its ability to control a broader spectrum of grass weeds, including those resistant to other herbicides . Similar compounds include:
This compound’s unique properties and broad-spectrum activity make it a valuable tool in modern agriculture.
Properties
Molecular Formula |
C₁₇H₂₆ClNO₃S |
|---|---|
Molecular Weight |
359.91 |
Synonyms |
2-[1-[[[(2Z)-3-Chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



